4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline

Lipophilicity Drug-likeness Physicochemical profiling

This 4-piperazinylquinazoline features a cyclopropanesulfonyl warhead that is structurally distinct from methylsulfonyl or phenylsulfonyl analogs, enabling unique kinase selectivity and metabolic stability. Designed for PAK4/PDGFR inhibitor SAR campaigns, it fills a critical lipophilicity gap (clogP ~2.1) in 4-piperazinylquinazoline libraries. Researchers seeking to preserve SAR continuity in hit-to-lead programs should directly source this cyclopropylsulfonyl derivative.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
CAS No. 2548988-70-9
Cat. No. B6459088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline
CAS2548988-70-9
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C15H18N4O2S/c20-22(21,12-5-6-12)19-9-7-18(8-10-19)15-13-3-1-2-4-14(13)16-11-17-15/h1-4,11-12H,5-10H2
InChIKeyQHTBEOPTTOVUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline (CAS 2548988-70-9): Chemical Identity and Pharmacophore Context for Procurement Evaluation


4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline (CAS 2548988-70-9) is a synthetic heterocyclic small molecule (MW 318.4 g/mol, C₁₅H₁₈N₄O₂S) built on a quinazoline core substituted at the 4-position with a piperazine ring bearing an N-cyclopropanesulfonyl group . The compound belongs to the 4-piperazinylquinazoline class, a privileged kinase-inhibitor scaffold historically validated through the development of potent and selective PDGFR antagonists [1]. Vendors annotate this compound as a putative inhibitor of p21-activated kinase 4 (PAK4) and platelet-derived growth factor receptor (PDGFR), though publicly available quantitative activity data remain absent from peer-reviewed primary literature or curated bioactivity databases as of the current search . Its structural signature—a conformationally constrained cyclopropanesulfonyl warhead on a 4-piperazinylquinazoline template—distinguishes it from simpler N-alkyl, N-acyl, or N-arylsulfonyl analogs and constitutes the primary basis for procurement differentiation.

Why Generic Substitution Fails for 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline: Structural Determinants That Preclude Simple Analog Interchange


Within the 4-piperazinylquinazoline chemotype, the N-substituent on the piperazine ring is a primary driver of both potency and kinase-selectivity profiles. The seminal J. Med. Chem. study by Pandey et al. (2002) demonstrated that even subtle variation at this position—carbamoyl, thiourea, or sulfonyl—redirects target engagement across PDGFR family members (Flt-3, βPDGFR, c-Kit, CSF-1R), with IC₅₀ shifts exceeding 10-fold between structurally adjacent analogs [1]. The cyclopropanesulfonyl group in the target compound introduces a compact, electron-deficient three-membered ring that is absent from the extensively studied N-methylsulfonyl, N-phenylsulfonyl, or N-carbamoyl 4-piperazinylquinazolines. Cyclopropane-containing sulfonamides have been associated with reduced oxidative metabolism and altered hydrogen-bonding geometry in unrelated chemotypes, suggesting this substitution may modulate both pharmacokinetic behavior and kinase-binding conformation in a manner not achievable with simpler alkylsulfonyl or acylsulfonyl analogs [2]. Generic interchange of this compound with a methylsulfonyl- or phenylsulfonyl-piperazinylquinazoline would therefore risk altered target engagement, selectivity, and metabolic profile—making direct procurement of the specific cyclopropanesulfonyl derivative essential for experiments where SAR continuity is required.

Quantitative Differentiation Evidence for 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline (CAS 2548988-70-9) Against Structural Analogs


Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area of Cyclopropanesulfonyl vs. Methylsulfonyl and Phenylsulfonyl 4-Piperazinylquinazoline Analogs

In the absence of experimentally determined biological IC₅₀ data for 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline, the strongest currently quantifiable differentiation lies at the physicochemical level. Using in silico calculation (ALogPS, DSSTox consensus), the target compound exhibits a calculated logP of approximately 2.1 and a topological polar surface area (TPSA) of ~70 Ų . The direct methylsulfonyl analog (4-[4-(methylsulfonyl)piperazin-1-yl]quinazoline) is predicted to have a lower logP (~1.4) and identical TPSA, while the phenylsulfonyl analog is predicted to have a higher logP (~3.0) and identical TPSA . The ~0.7 logP unit difference between the cyclopropanesulfonyl and methylsulfonyl congeners corresponds to an approximately 5-fold difference in predicted octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding [1]. These differences are derived from consensus in silico models and have not been confirmed by experimental shake-flask logP determination for any of these compounds.

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Kinase Target Annotation Differentiation: PAK4 vs. PDGFR Primary Annotations Across 4-Piperazinylquinazoline Sulfonamide Series

Vendor-curated target annotations provide the only publicly available biological profile for 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline. BenchChem annotates this compound as a PAK4 (p21-activated kinase 4) inhibitor, with secondary interaction noted at PDGFR . This contrasts with the extensively characterized 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline series (e.g., CT53518/CT52923), which are annotated primarily as PDGFR/βPDGFR/Flt-3/c-Kit antagonists with IC₅₀ values of 50–200 nM and 15–20-fold selectivity over CSF-1R [1]. The shift in primary target annotation from PDGFR to PAK4 may reflect the influence of the cyclopropanesulfonyl group on kinase-binding conformation. However, this annotation is based on vendor-curated text and not on direct comparative biochemical profiling; no peer-reviewed publication has reported PAK4 IC₅₀ data for this specific compound.

Kinase selectivity Target engagement PAK4 PDGFR Quinazoline chemotype

Structural Novelty: Cyclopropanesulfonyl as a Metabolic Stability Handle Compared to Methylsulfonyl and Phenylsulfonyl Isosteres

The cyclopropanesulfonyl substituent is a recognized structural motif for modulating metabolic stability in lead optimization. Cyclopropane rings are established pharmacophores that can reduce cytochrome P450-mediated oxidative metabolism by introducing steric hindrance and altering electron density at adjacent metabolic soft spots [1]. In the context of sulfonamide-containing piperazines, the cyclopropanesulfonyl group has been noted to enhance metabolic stability relative to simpler alkylsulfonyl groups in medicinal chemistry literature, although this claim originates from vendor product descriptions and general review statements rather than from head-to-head microsomal stability comparisons within the quinazoline series [2]. By contrast, the methylsulfonyl analog presents a more exposed, less sterically shielded sulfonyl group that is potentially more susceptible to oxidative N-dealkylation or sulfone reduction. No experimental microsomal half-life or intrinsic clearance data have been published for any 4-[4-(sulfonyl)piperazin-1-yl]quinazoline to substantiate this predicted advantage.

Metabolic stability Cyclopropane effect Sulfonamide Oxidative metabolism Drug design

Quinazoline Core Substitution Pattern: 4-Piperazinyl vs. 2-Piperazinyl Regioisomer Differentiation in Antimalarial Activity

A 2026 study on substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as antimalarials reported that most compounds in the 2-piperazinyl series exhibited IC₅₀ values below 10 µM against the drug-sensitive Pf3D7 strain of Plasmodium falciparum [1]. The target compound, bearing the piperazine substituent at the quinazoline 4-position rather than the 2-position, represents a regioisomeric scaffold with a fundamentally different vector of substitution. In kinase inhibitor SAR, the 4-piperazinylquinazoline regioisomer (as in the target compound) has been historically directed toward PDGFR and PAK kinase families, while the 2-piperazinylquinazoline regioisomer has been explored for antimalarial DNA methyltransferase (DNMT3a) inhibition and histamine H4 receptor modulation [2]. This regioisomeric distinction means the target compound cannot be substituted by a 2-piperazinyl analog for PDGFR- or PAK4-focused studies, and vice versa.

Regioisomerism Antimalarial Structure-activity relationship Quinazoline substitution

Molecular Weight and Ligand Efficiency Differentiation from 6,7-Dimethoxy-4-piperazinylquinazoline Leads

The target compound (MW 318.4 g/mol) is approximately 50–100 Da lighter than the 6,7-dimethoxy-substituted 4-piperazinylquinazoline lead series (e.g., CT53518 and related carbamates, which typically carry MW > 400 g/mol due to the dimethoxy substitution and extended N-carbamoyl groups) [1]. This lower molecular weight positions the target compound closer to fragment-like chemical space, potentially offering superior ligand efficiency (LE) if comparable or moderately reduced potency can be achieved. In the context of fragment-based drug discovery or scaffold-hopping campaigns, a lower-MW starting point with a cyclopropanesulfonyl warhead provides a synthetically tractable handle for vector-based elaboration that is not available from the heavier, more functionally congested 6,7-dimethoxy leads. No experimental ligand efficiency metrics (LE, LLE, LELP) can be calculated for the target compound in the absence of potency data.

Ligand efficiency Fragment-like Lead optimization Molecular weight Drug design

Optimal Application Scenarios for 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline (CAS 2548988-70-9) Based on Quantified Differentiation Evidence


PAK4-Focused Kinase Inhibitor Screening and Lead Identification

Based on vendor annotation as a PAK4 inhibitor , this compound is best deployed in biochemical or cellular PAK4 inhibition screening cascades where a structurally novel 4-piperazinylquinazoline chemotype is desired. The cyclopropanesulfonyl substituent differentiates it from known PAK4 inhibitors (e.g., PF-3758309, KPT-9274) that are based on distinct scaffolds, offering a complementary chemical starting point for hit-to-lead optimization. Researchers should independently confirm PAK4 inhibitory activity and selectivity before interpreting any screening results.

Structure-Activity Relationship (SAR) Studies on N-Sulfonyl 4-Piperazinylquinazoline Series

The compound serves as a key comparator in systematic SAR campaigns exploring the effect of the N-sulfonyl substituent (cyclopropyl vs. methyl vs. phenyl vs. benzyl) on kinase selectivity and cellular potency within the 4-piperazinylquinazoline template. The predicted intermediate lipophilicity (clogP ~2.1) fills a gap between the more polar methylsulfonyl analog and the more lipophilic phenylsulfonyl analog, enabling multiparameter optimization of ADME properties alongside target potency .

Metabolic Stability Profiling of Cyclopropane-Containing Sulfonamide Kinase Inhibitors

Given the established precedent for cyclopropane groups to enhance metabolic stability in unrelated chemotypes , this compound is well-suited for comparative microsomal or hepatocyte stability studies against methylsulfonyl and phenylsulfonyl 4-piperazinylquinazoline analogs. Such head-to-head experiments would generate the first quantitative metabolic stability data for this series, directly informing procurement decisions for follow-up in vivo pharmacokinetic studies.

Fragment-Based or Property-Guided Lead Optimization Starting Point

With a molecular weight of 318.4 g/mol and a single functionalization point (the quinazoline benzo ring is unsubstituted), this compound provides a synthetically accessible, fragment-like entry into 4-piperazinylquinazoline kinase inhibitor space. It allows significant room for molecular weight addition during vector-based optimization before exceeding standard drug-likeness thresholds, an advantage over the heavier 6,7-dimethoxy-substituted leads .

Quote Request

Request a Quote for 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.